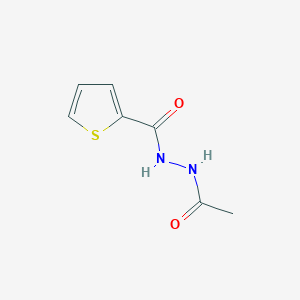![molecular formula C7H7N3 B8670746 pyrrolo[3,2-b]pyridin-1-amine](/img/structure/B8670746.png)
pyrrolo[3,2-b]pyridin-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
pyrrolo[3,2-b]pyridin-1-amine: is a heterocyclic compound that features a fused pyrrole and pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural similarity to other biologically active molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Cyclization Reactions: One common method involves the cyclization of appropriate precursors under specific conditions. For example, the cyclization of 2-aminopyridine derivatives with suitable electrophiles can yield pyrrolo[3,2-b]pyridin-1-amine.
Cross-Coupling Reactions: Another method involves the use of cross-coupling reactions, such as the Suzuki-Miyaura coupling, where a boronic acid derivative of pyrrole is coupled with a halogenated pyridine derivative.
Industrial Production Methods: Industrial production often involves optimizing these synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: pyrrolo[3,2-b]pyridin-1-amine can undergo oxidation reactions, often using reagents like hydrogen peroxide or m-chloroperbenzoic acid, to form N-oxides.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride to reduce any nitro or carbonyl groups present.
Substitution: This compound can undergo various substitution reactions, including nucleophilic and electrophilic substitutions, depending on the functional groups present on the pyrrole or pyridine rings.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated derivatives, boronic acids, palladium catalysts.
Major Products:
N-oxides: from oxidation.
Amines: from reduction.
Substituted derivatives: from substitution reactions.
Applications De Recherche Scientifique
Chemistry:
Catalysis: pyrrolo[3,2-b]pyridin-1-amine derivatives are used as ligands in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Biology:
Enzyme Inhibition: This compound has been studied for its potential to inhibit enzymes, making it a candidate for drug development.
Medicine:
Anticancer Agents: Some derivatives have shown promising activity against cancer cell lines, making them potential candidates for anticancer drugs.
Antimicrobial Agents: The compound has also been explored for its antimicrobial properties.
Industry:
Material Science: this compound derivatives are used in the development of new materials with unique electronic properties.
Mécanisme D'action
The mechanism of action of pyrrolo[3,2-b]pyridin-1-amine often involves the inhibition of specific enzymes or receptors. For example, some derivatives inhibit fibroblast growth factor receptors (FGFRs), which play a role in cell proliferation and survival. By binding to these receptors, the compound can induce apoptosis in cancer cells and inhibit their migration and invasion .
Comparaison Avec Des Composés Similaires
- Pyrrolo[2,3-b]pyridine
- Pyrrolo[1,2-a]pyrazine
- Pyrrolo[2,3-d]pyrimidine
Comparison:
- pyrrolo[3,2-b]pyridin-1-amine is unique due to its specific ring fusion and the position of the amine group, which can significantly influence its biological activity and chemical reactivity compared to other similar compounds.
- Pyrrolo[2,3-b]pyridine and Pyrrolo[1,2-a]pyrazine have different ring fusion patterns, which can lead to different electronic properties and biological activities.
- Pyrrolo[2,3-d]pyrimidine has a different nitrogen placement in the ring system, which can affect its interaction with biological targets.
Propriétés
Formule moléculaire |
C7H7N3 |
|---|---|
Poids moléculaire |
133.15 g/mol |
Nom IUPAC |
pyrrolo[3,2-b]pyridin-1-amine |
InChI |
InChI=1S/C7H7N3/c8-10-5-3-6-7(10)2-1-4-9-6/h1-5H,8H2 |
Clé InChI |
NFTUGBUZNRPHFD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CN2N)N=C1 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Acetamide, 2-chloro-N-[3-[3-(1-piperidinylmethyl)phenoxy]propyl]-](/img/structure/B8670708.png)

![1,3-Dibromoimidazo[1,5-a]pyrazin-8-amine](/img/structure/B8670729.png)






![4-oxo-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carbaldehyde](/img/structure/B8670786.png)
